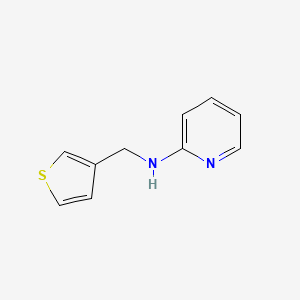

N-(3-Thienylmethyl)pyridin-2-amine

Description

Contextualization within Medicinal Chemistry and Pharmaceutical Sciences

In the landscape of medicinal chemistry, the search for new chemical entities with therapeutic potential is a constant endeavor. N-(3-Thienylmethyl)pyridin-2-amine has emerged as a noteworthy candidate in this pursuit. The compound and its derivatives have been investigated for a range of pharmacological effects, including neuroprotective, anti-inflammatory, and antimicrobial properties. ontosight.ai The core structure allows for systematic modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize the compound for specific biological targets. This process of molecular refinement is fundamental to the development of new drugs with improved efficacy and selectivity.

Significance of Pyridine (B92270) and Thiophene (B33073) Hybrid Scaffolds in Contemporary Drug Discovery Research

The combination of pyridine and thiophene rings within a single molecular framework, as seen in this compound, is of considerable importance in modern drug discovery. Both pyridine and thiophene are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds and FDA-approved drugs. researchgate.netrsc.org

Pyridine, a nitrogen-containing heterocycle, is a versatile building block in medicinal chemistry. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antioxidant effects. researchgate.netnih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov

Similarly, thiophene, a sulfur-containing aromatic heterocycle, is a key component in numerous pharmaceuticals. The incorporation of a thiophene moiety can enhance a molecule's metabolic stability and pharmacokinetic properties. researchgate.net Hybrid molecules that contain both pyridine and thiophene scaffolds often exhibit synergistic or enhanced biological activities compared to their individual components. researchgate.net This has led to the exploration of various pyridine-thiophene hybrids as potential treatments for cancer and microbial infections. researchgate.netekb.eg

Research Trajectory and Future Directions for this compound Exploration

The research trajectory for this compound and its analogs is focused on fully elucidating their therapeutic potential. ontosight.ai Initial studies have highlighted promising, yet preliminary, biological activities. ontosight.ai Future research will likely involve several key areas:

Synthesis of Novel Derivatives: The synthesis of new analogs with diverse substituents on both the pyridine and thiophene rings is a primary focus. This will allow for a more comprehensive exploration of the SAR and the identification of compounds with optimized activity and selectivity. scielo.brscielo.br

Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects at the molecular level is crucial. This involves identifying specific cellular targets and signaling pathways.

Exploration of New Therapeutic Areas: While initial research has focused on areas like neuroprotection and inflammation, the broad biological potential of the pyridine-thiophene scaffold suggests that these compounds could be active against other diseases. ontosight.ainih.gov

Continued investigation into this compound and its derivatives holds the promise of uncovering new lead compounds for drug development, ultimately contributing to the advancement of therapeutic options for a variety of diseases. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-5-11-10(3-1)12-7-9-4-6-13-8-9/h1-6,8H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWIYCMLEXESOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979662 | |

| Record name | N-[(Thiophen-3-yl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63449-91-2 | |

| Record name | N-(3-Thienylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63449-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Thienylmethyl)pyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Thiophen-3-yl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-thienylmethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N 3 Thienylmethyl Pyridin 2 Amine

Synthetic Approaches to the Core N-(3-Thienylmethyl)pyridin-2-amine Structure

The synthesis of the this compound scaffold involves the crucial formation of a bond between the nitrogen atom of the 2-aminopyridine (B139424) moiety and the methylene (B1212753) bridge attached to the thiophene (B33073) ring. ontosight.ai

Multi-step Synthetic Strategies for this compound

The construction of this compound can be approached through several established synthetic routes. Two primary strategies are reductive amination and nucleophilic substitution.

Reductive Amination : This common method for amine synthesis involves two main parts. libretexts.org The first step is the nucleophilic addition of 2-aminopyridine to thiophene-3-carbaldehyde to form an intermediate imine. The second step is the reduction of this imine to the target amine using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN). libretexts.org A similar reaction, the condensation of a carbohydrazide (B1668358) with thiophene-3-carbaldehyde, has been successfully used to synthesize related structures. researchgate.net

Nucleophilic Substitution (N-Alkylation) : This approach utilizes the reaction of 2-aminopyridine with a reactive thienylmethyl derivative, such as 3-(halomethyl)thiophene (e.g., 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene). This is a classic Sₙ2 reaction where the amine acts as the nucleophile, displacing the halide to form the desired C-N bond. libretexts.org The synthesis of related N-substituted aminopyrimidines has been achieved by reacting the amine with a substituted benzyl (B1604629) bromide in the presence of a base like potassium carbonate (K₂CO₃). nih.gov

Exploration of Efficient and Cost-Effective Synthetic Routes for this compound Production

Efficiency and cost-effectiveness in chemical synthesis are driven by factors such as reaction yield, atom economy, simplicity of procedure, and the cost of starting materials and catalysts. For this compound, research into its broader class of compounds focuses on improving its pharmacological profile through efficient synthesis. ontosight.ai

Key strategies for enhancing efficiency include:

Metal-Free Synthesis : Avoiding expensive and potentially toxic metal catalysts makes processes more environmentally friendly and economical. The synthesis of various thienopyridine derivatives has been successfully achieved using metal-free methods, such as acid-mediated denitrogenative transformation reactions. nih.gov

One-Pot Reactions : Combining multiple reaction steps into a single procedure without isolating intermediates saves time, reagents, and reduces waste. The synthesis of amino-3,5-dicyanopyridine derivatives, which are intermediates for thieno[2,3-b]pyridines, can be accomplished via a one-pot multicomponent condensation. nih.gov

Use of Readily Available Reactants : Basing the synthesis on simple, commercially available starting materials is crucial for cost-effectiveness. nih.gov

Reaction Conditions and Catalytic Systems in this compound Synthesis

The choice of catalyst, solvent, base, and temperature is critical for optimizing the synthesis of this compound and its analogues. While specific conditions for the title compound are not extensively detailed, conditions for analogous reactions provide a clear framework.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming N-aryl and N-heteroaryl bonds. For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives was achieved using a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II) with a xantphos (B1684198) ligand. nih.gov Other syntheses may proceed with simpler base catalysis. A cascade reaction to produce 2-aminopyridines has been demonstrated using sodium hydroxide (B78521) (NaOH) as the sole additive in a solvent like DMSO at room temperature. dicp.ac.cn

The following table summarizes various conditions used in the synthesis of related aminopyridine and thienopyridine structures.

| Reaction Type | Catalyst/Promoter | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Sodium tert-butoxide | Toluene | Reflux | nih.gov |

| Cascade Reaction | None | NaOH | DMSO | Room Temp | dicp.ac.cn |

| Nucleophilic Substitution | None | K₂CO₃ | DMF | 130 °C | nih.gov |

| Denitrogenative Transformation | Acid-mediated (e.g., H₂SO₄) | None | Butanol | Reflux | nih.gov |

| Michael Addition Amidation | Fe₂Ni-BDC MOF | None | Dichloromethane | 80 °C | mdpi.com |

Derivatization Strategies for this compound

Design and Synthesis of Analogues and Homologues of this compound

The design and synthesis of analogues and homologues are central to medicinal chemistry for exploring structure-activity relationships. ontosight.ai For this compound, analogues can be created by modifying either the pyridine (B92270) or the thiophene ring, or the linker between them.

Pyridine Ring Modification : Different substituted 2-aminopyridines can be used as starting materials. For example, introducing substituents at positions 3, 4, 5, or 6 of the pyridine ring would yield a library of analogues.

Thiophene Ring Modification : Using substituted thiophene-3-carbaldehydes or 3-(halomethyl)thiophenes allows for variation on the thiophene moiety.

Homologation : The methylene linker (-CH₂-) can be extended to an ethyl (-CH₂CH₂-) or longer alkyl chain to produce homologues.

The table below shows examples of substituents that have been incorporated into related heterocyclic scaffolds, demonstrating the wide range of possible modifications.

| Scaffold | Substituent Position | Example Substituents | Reference |

|---|---|---|---|

| Pyrimidin-2-amine | Phenyl ring attached to amine | -F, -Cl, -Br, -CH₃, -OCH₃, Morpholine (B109124) | nih.gov |

| N-Arylpyrimidin-2-amine | Aryl group on amine | 2,4-Dimethylphenyl, 2-Nitrophenyl, 4-Nitrophenyl | nih.gov |

| 2-(Pyridin-2-yl) Pyrimidine (B1678525) | Carbamoyl group | Benzyl, 3-Bromobenzyl, 3-Methylbenzyl, p-Tolyl | mdpi.com |

| Thieno[2,3-b]pyridine (B153569) | Aryl group | Phenyl, 3-Methoxyphenyl, 4-Methoxyphenyl, Methylpyridine | nih.gov |

Influence of Structural Modifications on Synthetic Yields and Purity Profiles

Structural modifications to the starting materials can significantly influence reaction outcomes, including chemical yield and the purity of the final product.

Electronic Effects : The presence of electron-donating or electron-withdrawing groups on either aromatic ring can alter the nucleophilicity of the amine or the reactivity of the electrophilic partner. In the synthesis of N-arylpyrimidin-2-amines, yields varied significantly depending on the electronic nature of the substituent on the aryl group, ranging from 27% for a 2-nitrophenyl group to 82% for a 2,4-dimethylphenyl group. nih.gov

Steric Hindrance : Bulky substituents near the reaction center can impede the approach of reactants, leading to lower yields or requiring more forceful reaction conditions. The intramolecular cyclization to form certain thieno[2,3-b]pyridines was noted to be less effective for compounds with bulky aromatic constituents compared to those with smaller groups. nih.gov

Yields of Derivatives : The synthesis of various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives produced yields from moderate to good (27-82%), illustrating the impact of the chosen aryl bromide. nih.gov Similarly, the synthesis of a series of ethyl 6-(5-(benzylcarbamoyl)pyrimidin-2-yl)nicotinate analogues resulted in consistently high yields, generally around 70%, for a range of substituted benzyl groups. mdpi.com These examples underscore that while some modifications are well-tolerated, others can present synthetic challenges that affect yield and purity.

Biological Activity Profiling and Mechanistic Elucidation of N 3 Thienylmethyl Pyridin 2 Amine and Its Derivatives

Neuroprotective Activity Investigations of N-(3-Thienylmethyl)pyridin-2-amine

Direct experimental studies specifically investigating the neuroprotective activity of this compound are not extensively documented in publicly available scientific literature. However, the broader class of pyridine (B92270) and thienopyridine derivatives has been a subject of interest in the context of central nervous system (CNS) disorders. Pyridine alkaloids, for instance, have been reviewed for their activity within the CNS, highlighting the therapeutic potential of this heterocyclic core. nih.govresearchgate.net Thienopyridine derivatives are also recognized for their biological effects, including applications in treating CNS diseases. researchgate.net The structural features of this compound, which combine both a pyridine and a thiophene (B33073) moiety, suggest that it may be a candidate for neuroprotective activity, though further specific research is required to validate this hypothesis.

Anti-inflammatory Activity Research for this compound Analogues

One of the proposed mechanisms for the anti-inflammatory action of related compounds involves the inhibition of key inflammatory mediators. For example, studies on N-arylcinnamamide derivatives have demonstrated their ability to attenuate the activation of NF-κB, a crucial transcription factor in the inflammatory response, and to reduce the levels of TNF-α. nih.govresearchgate.net Furthermore, some phenyl-pyrazoline-coumarin derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of interleukin-6 (IL-6), TNF-α, and nitric oxide (NO) through the NF-κB/MAPK signaling pathway. nih.gov The well-known antiplatelet effects of thienopyridines like clopidogrel are also linked to a reduction in platelet-dependent inflammatory markers. oup.com

A study on new lathyrane diterpenoid hybrids also highlighted anti-inflammatory activity through the NF-κB signaling pathway. The anti-inflammatory activity of various compounds is often assessed by their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines like RAW264.7. mdpi.com

The following table summarizes the anti-inflammatory activity of selected this compound analogues and related compounds.

| Compound Class | Specific Derivative(s) | Assay | Key Findings |

|---|---|---|---|

| Thienopyrimidine | 7c and 9b | Carrageenan-induced granuloma in rats | Showed significant anti-inflammatory activity. nih.gov |

| N-Arylcinnamamide | (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | LPS-induced NF-κB activation | Demonstrated high inhibition of NF-κB activation. nih.gov |

Antimicrobial Activity Studies of this compound and Related Compounds

There is a lack of specific studies on the antimicrobial activity of this compound. However, the broader classes of pyridine and thienopyridine derivatives have been extensively investigated for their potential as antimicrobial agents. Numerous thieno[2,3-b]pyridines have demonstrated antibacterial and antiviral properties. tandfonline.com

For example, a study on the synthesis and antimicrobial evaluation of new pyridine, thienopyridine, and pyridothienopyrazole derivatives found that several of the synthesized compounds were active against various bacterial strains. nih.gov Another study reported the synthesis of new thieno[2,3-b]pyridine-based compounds, with some derivatives showing promising antimicrobial activity against a panel of bacterial and fungal strains. ekb.eg Specifically, one derivative exhibited minimum inhibitory concentration (MIC) values ranging from 4-16 μg/mL. ekb.eg

Furthermore, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. dmed.org.ua The antimicrobial potential of pyridine compounds, often enhanced when combined with other heterocyclic rings, has been a consistent theme in medicinal chemistry research. nih.gov The antimicrobial activity of these compounds is typically evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. tandfonline.comekb.egresearchgate.net

The following table presents the antimicrobial activity of selected derivatives related to this compound.

| Compound Class | Specific Derivative(s) | Tested Organisms | Key Findings |

|---|---|---|---|

| Thienopyridine | Compounds 3a, 11a, 15a, 19a,b | Various bacteria | Found to be the most active in the series. nih.gov |

| Thieno[2,3-b]pyridine-based | Compound 3c | 5 bacterial and 5 fungal strains | Most potent antimicrobial activity with MIC values of 4-16 μg/mL. ekb.eg |

| Pyridine-benzothiazole hybrids | Series 95 and 96 | Various bacterial strains | Poor to fair activity against all tested strains. nih.gov |

Anticancer Activity Research of this compound Derivatives

Direct investigations into the anticancer properties of this compound are not prominent in the available literature. However, extensive research has been conducted on the anticancer potential of its derivatives, particularly those containing the thienopyridine scaffold. Thieno[2,3-c]pyridines and their analogues have been explored for their anticancer properties through cell-based assays and in silico evaluations. mdpi.com

One study focused on thieno[2,3-c]pyridine derivatives as potential Hsp90 inhibitors. mdpi.com The compound 6i, a thiomorpholine-substituted derivative, demonstrated potent inhibition against HSC3 (head and neck cancer), T47D (breast cancer), and RKO (colorectal cancer) cell lines with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.com Another study synthesized novel thienopyridine derivatives and identified a potent analogue, 1g, which exhibited specific anticancer activity against the human hepatoma HepG2 cell line with an IC50 value of 0.016µM. nih.gov This compound was found to induce G0/G1 arrest and apoptosis in these cancer cells. nih.gov

Furthermore, new thieno[2,3-b]pyridine-based compounds have been synthesized and evaluated for their cytotoxic potency against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg One derivative, 4b, showed the most potent cytotoxicity against both cell lines with IC50 values of 3.12 µM and 20.55 µM, respectively. ekb.eg The anticancer activity of pyridine-thiazole hybrids has also been investigated, with some compounds showing excellent activity against lung cancer cell lines. mdpi.com Additionally, some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxic activity against MCF-7 and HeLa cell lines. nih.gov

The following table summarizes the anticancer activity of various derivatives related to this compound.

| Compound Class | Specific Derivative | Cancer Cell Line(s) | IC50 Value |

|---|---|---|---|

| Thieno[2,3-c]pyridine | 6i (thiomorpholine-substituted) | HSC3, T47D, RKO | 10.8 µM, 11.7 µM, 12.4 µM |

| Thienopyridine | 1g | HepG2 | 0.016 µM |

| Thieno[2,3-b]pyridine-based | 4b | HepG-2, MCF-7 | 3.12 µM, 20.55 µM |

| Pyrido[2,3-d]pyrimidin-4-one | K5 (4-chlorophenyl substituted) | HeLa, MCF-7 | 15 µM, 119 µM |

| Imidazo[1,2-a]Pyridine Hybrid | HB9 | A549 (lung cancer) | 50.56 µM |

| Imidazo[1,2-a]Pyridine Hybrid | HB10 | HepG2 (liver carcinoma) | 51.52 µM |

Proposed Molecular Mechanisms of Action for this compound

Specific molecular targets for this compound have not been explicitly identified. However, research on its structural analogues, particularly thienopyridine derivatives, has shed light on potential mechanisms of action. A prominent target for thienopyridine antiplatelet agents like clopidogrel is the P2Y12 adenosine (B11128) diphosphate (ADP) receptor on platelets. oup.comnih.govnih.govresearchgate.netdrugbank.comnih.govnih.gov These compounds act as non-competitive antagonists, irreversibly inhibiting the receptor and thereby blocking platelet activation and aggregation. nih.govnih.gov

In the context of anticancer activity, thienopyrimidine and thienopyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase, a key player in angiogenesis. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds against VEGFR-2. nih.govresearchgate.net Another identified target for anticancer thienopyridine derivatives is the heat shock protein 90 (Hsp90), an ATP-dependent molecular chaperone that is crucial for the stability and function of many oncoproteins. mdpi.com Molecular docking studies have suggested that these derivatives can bind to the N-terminal ATP-binding pocket of Hsp90. mdpi.com Additionally, EGFR and VEGFR-2 have been identified as targets for some spiro-pyridine derivatives with antiproliferative activity. nih.gov

While the specific ligand-receptor binding and interactions of this compound are uncharacterized, molecular docking studies on its analogues have provided insights into their binding modes. For thienopyridine derivatives targeting Hsp90, molecular docking has revealed crucial molecular interactions with the active site amino acids of the protein. mdpi.com For instance, a thiomorpholine-substituted compound was found to exhibit two hydrogen bonding interactions within the Hsp90 active site, contributing to its potency. mdpi.com

In the case of thienopyridine inhibitors of VEGFR-2, the binding mode within the kinase domain has been explored. nih.gov Molecular docking simulations of thiazolyl-pyridine hybrids targeting the epidermal growth factor receptor (EGFR) tyrosine kinase have also been performed to investigate their mechanism of action in lung cancer cells. mdpi.com Furthermore, molecular docking and molecular dynamics simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been used to explore their binding mechanisms as inhibitors of CDK2/4/6. nih.gov These computational approaches are valuable tools for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. mdpi.comnih.govnih.govd-nb.info

Modulation of Signal Transduction Pathways by this compound

The pyridine and thiophene heterocyclic cores are prominent structural motifs in medicinal chemistry, recognized for their capacity to interact with a diverse array of biological targets, including those integral to cellular signal transduction pathways. While direct and detailed research on the specific modulatory effects of this compound on these pathways is not extensively documented in publicly available literature, the known biological activities of structurally related thienopyridine and aminopyridine derivatives provide a foundation for inferring its potential mechanisms of action. The intersection of these two pharmacologically significant moieties in one molecule suggests a potential for interaction with key signaling cascades that regulate cellular processes such as proliferation, differentiation, and survival.

Compounds bearing the thienopyridine scaffold have been identified as inhibitors of various protein kinases, which are pivotal enzymes in signal transduction. For instance, certain thieno[3,2-b]pyridine derivatives have demonstrated inhibitory activity against receptor tyrosine kinases such as c-Met and VEGFR2. These receptors are crucial components of signaling pathways that, when dysregulated, contribute to tumorigenesis and angiogenesis. The inhibitory action of these compounds often involves competitive binding at the ATP-binding site of the kinase domain, thereby blocking downstream signaling events.

Furthermore, derivatives of aminopyridine have been investigated for their roles as kinase inhibitors. For example, some N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase (VEGFR2), a key regulator of angiogenesis. This suggests that the aminopyridine portion of this compound could contribute to its interaction with the ATP-binding pockets of various kinases.

Given the structural similarities to known kinase inhibitors, it is plausible that this compound may exert its biological effects through the modulation of one or more signal transduction pathways. The precise pathways and the specific molecular targets within those pathways, however, remain to be elucidated through dedicated experimental investigation. Future research, including in vitro kinase screening and cell-based assays, would be necessary to fully characterize the signaling pathways modulated by this compound.

Potential Signal Transduction Pathways for Investigation

The following table outlines potential signal transduction pathways that could be modulated by this compound, based on the activities of structurally related compounds. This table is conceptual and intended to guide future research.

| Pathway | Key Kinases/Proteins | Potential Effect of Inhibition | Rationale Based on Related Compounds |

| VEGFR Signaling | VEGFR2 (KDR) | Anti-angiogenic | Aminopyridine and thienopyridine derivatives have shown VEGFR2 inhibitory activity. |

| c-Met Signaling | c-Met | Anti-proliferative, Anti-metastatic | Thieno[3,2-b]pyridine derivatives are known inhibitors of c-Met. |

| Pim Kinase Signaling | Pim-1 | Pro-apoptotic, Anti-proliferative | Some thieno[2,3-b]pyridine (B153569) derivatives have been identified as Pim-1 inhibitors. |

Structure Activity Relationship Sar Studies and Lead Optimization of N 3 Thienylmethyl Pyridin 2 Amine

Systematic Structural Modifications and Their Impact on Biological Potency

The exploration of the N-(3-Thienylmethyl)pyridin-2-amine scaffold has been a subject of medicinal chemistry efforts, particularly in the context of developing novel kinase inhibitors. Systematic modifications of this core structure have provided valuable insights into the determinants of biological potency.

One area of focus has been the modification of the pyridine (B92270) and thiophene (B33073) ring systems. For instance, in related thieno[2,3-d]pyrimidine (B153573) derivatives, substitutions on the phenyl ring attached to the core scaffold have shown a significant impact on inhibitory activity against phosphoinositide 3-kinases (PI3Ks). Specifically, a hydroxyl group at the 3-position of the phenyl ring resulted in good enzymatic activity against PI3Kβ and PI3Kγ isoforms. nih.gov Conversely, moving the hydroxyl group to the 4-position led to a decrease in inhibitory activity. nih.gov Furthermore, the introduction of more lipophilic substituents, such as a tetramethylene group, on the thienopyrimidine core generally resulted in better activity compared to less lipophilic analogues. nih.gov

In a different but related series of 2,4-disubstituted pyrimidine (B1678525) derivatives, SAR studies revealed that cholinesterase inhibition was sensitive to both steric and electronic properties of substituents at the C-2 and C-4 positions of the pyrimidine ring. These derivatives displayed a wide range of inhibitory concentrations.

These findings from related scaffolds underscore the importance of systematic structural modifications in elucidating the SAR of this compound derivatives and guiding the design of more potent compounds.

Identification of Key Pharmacophoric Features within the this compound Scaffold

The identification of key pharmacophoric features is crucial for understanding the molecular interactions between a ligand and its biological target. For compounds related to this compound, several key features have been identified.

In the context of PI3K inhibitors, common pharmacophoric features include a morpholine (B109124) ring, which is critical for binding to a valine residue in the hinge region of the kinase. nih.gov A central heterocyclic core, which can be a fused or single ring system, and an aryl substituent at a meta-position to the morpholine moiety are also considered important. nih.gov

For a series of pyridine-2-methylamine derivatives acting as MmpL3 inhibitors, a crucial hydrogen bond is formed between the N-heterocycle of the ligand and the carboxyl group of a specific aspartate residue (D645) in the target protein. Additionally, hydrophobic interactions with surrounding residues contribute to the binding affinity.

While these examples are from related but distinct chemical series, they provide a framework for postulating the key pharmacophoric features of the this compound scaffold. It is likely that the pyridine nitrogen, the amine linker, and the thiophene ring all play critical roles in target recognition and binding, potentially through a combination of hydrogen bonding and hydrophobic interactions.

Strategies for Enhancing Selectivity and Efficacy of this compound Derivatives

Enhancing the selectivity and efficacy of lead compounds is a cornerstone of drug discovery. For derivatives of this compound, several strategies can be envisioned based on studies of analogous compounds.

One key strategy involves exploiting subtle differences in the amino acid residues of the target protein compared to related off-target proteins. For example, in the development of anti-Cryptosporidium agents, modifications to a triazolopyridazine headgroup were explored to maintain potency while reducing affinity for the hERG channel, a common off-target that can lead to cardiotoxicity. ekb.eg Although all explored heterocyclic head groups resulted in less potent compounds, this highlights the principle of modifying specific regions of the scaffold to tune selectivity. ekb.eg

Another approach is to optimize the lipophilicity of the molecule. In the aforementioned anti-Cryptosporidium study, a less potent but more lipophilically efficient compound was identified, which can be a desirable trait for improving pharmacokinetic properties. ekb.eg

Furthermore, the introduction of specific substituents can enhance target engagement and, consequently, efficacy. For instance, in a series of 2-pyridinemethylamine derivatives, the incorporation of a fluorine atom at a specific position led to enhanced and long-lasting 5-HT1A agonist activity after oral administration.

By systematically applying these strategies—modifying heterocyclic cores, optimizing lipophilicity, and introducing specific functional groups—researchers can work towards enhancing the selectivity and efficacy of this compound derivatives for their intended biological targets.

Advanced Research Applications and Methodological Considerations

Integration with High-Throughput Screening Methodologies in N-(3-Thienylmethyl)pyridin-2-amine Research

High-throughput screening (HTS) has revolutionized the process of drug discovery and materials development by enabling the rapid assessment of large numbers of compounds. The integration of this compound and its analogs into HTS campaigns is a testament to their therapeutic and technological potential.

Libraries of pyridine- and thiophene-based compounds are often synthesized and screened for various biological activities. For instance, a series of 3-amino-thieno[2,3-b]pyridines were evaluated in a phenotypic sea urchin embryo assay to identify molecules that interfere with tubulin dynamics. nih.gov This HTS approach led to the discovery of potent compounds with microtubule-destabilizing effects, highlighting the efficiency of screening in identifying promising candidates for further development. nih.gov Similarly, multicomponent synthesis strategies are employed to generate diverse libraries of pyridine-thiophene hybrids for pharmacological screening. imist.ma

The data generated from HTS is often vast and complex. The table below illustrates a hypothetical HTS dataset for a library of this compound derivatives, showcasing the types of data collected and analyzed.

| Derivative | Concentration (µM) | Target Inhibition (%) | Cell Viability (%) |

| Compound A | 1 | 85 | 92 |

| Compound B | 1 | 42 | 98 |

| Compound C | 1 | 91 | 65 |

| Compound D | 1 | 78 | 88 |

Application of this compound and its Derivatives as Chemical Biology Probes

Chemical biology probes are essential tools for dissecting complex biological processes. The unique photophysical and chemical properties of this compound and its derivatives make them excellent candidates for the development of such probes.

Thiophene-based pyridine (B92270) chromophores have been designed and synthesized for bio-imaging applications. rsc.org These molecules exhibit high fluorescence quantum yields and large two-photon absorption cross-sections in the near-infrared region, which allows for deeper tissue penetration and reduced phototoxicity. rsc.org Their utility has been demonstrated in two-photon fluorescence microscopy imaging of cancer cells, showcasing their potential as probes for cellular studies. rsc.org

Furthermore, pyridine derivatives are known to have a high affinity for various ions and neutral species, making them effective chemosensors. nih.govresearchgate.net This property can be harnessed to develop probes for detecting specific analytes within a biological system, providing insights into cellular function and disease states.

Developments in Analytical Techniques for this compound Quantification and Purity Assessment

Accurate quantification and purity assessment are critical for the reliable application of any chemical compound in research and development. A variety of analytical techniques are employed to characterize this compound and its derivatives.

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of newly synthesized compounds. imist.marsc.org For instance, the characterization of pyridine-thiophene clubbed pyrimidine (B1678525) hybrids involved extensive use of these techniques to confirm their molecular structures. imist.ma

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a widely used method. The development of new HPLC methods, including the use of high-quality HPLC grade solvents, ensures accurate determination of the concentration and purity of these compounds. spectrochem.in Additionally, techniques like X-ray crystallography provide definitive structural information, as demonstrated in the study of thiophene-based pyridine chromophores. rsc.org

The following table summarizes the key analytical techniques and their primary applications in the analysis of this compound and related compounds.

| Analytical Technique | Primary Application |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of proton and carbon framework. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment. |

| X-ray Crystallography | Definitive determination of three-dimensional molecular structure. |

Emerging Research Directions for Pyridine and Thiophene (B33073) Based Heterocycles in Material Science and Catalysis

The fields of materials science and catalysis are increasingly benefiting from the unique electronic and structural properties of pyridine and thiophene-based heterocycles.

In materials science, alternating 2,6-linked pyridine-thiophene oligomers have been synthesized and shown to be brightly luminescent, even in the solid state. nih.gov These materials are easily reduced and exhibit low-lying LUMO energies, suggesting their potential as n-type materials for organic electronics. nih.gov The ability to modulate their electronic properties through protonation or substitution further enhances their applicability. nih.gov The synthesis of platinacycles incorporating pyridine and thiophene rings has also led to organometallic cyclynes with enhanced electronic properties. umt.edu

In catalysis, pyridine and thiophene derivatives are being explored for their catalytic activity. Studies on the simultaneous catalytic hydrogenation of pyridine and hydrodesulfurization of thiophene are relevant to the processing of liquid fuels derived from oil shale and coal. osti.gov Furthermore, palladium-catalyzed direct C-H arylation on the thiophene ring of thieno-pyridines has been developed as an efficient method for synthesizing functionalized molecules. mdpi.com This highlights the role of these heterocycles in developing novel catalytic methodologies.

The exploration of pyridine and thiophene-based compounds continues to yield exciting discoveries with far-reaching implications. As synthetic methodologies become more sophisticated and our understanding of their fundamental properties deepens, the application of this compound and its relatives in advanced research areas is set to expand even further.

Conclusion and Future Perspectives

Summary of Key Research Advancements on N-(3-Thienylmethyl)pyridin-2-amine

Research into this compound has established it as a compound of interest within the domains of medicinal chemistry and pharmacology. Its structure, which features a pyridine (B92270) ring linked to a thiophene (B33073) ring via a methylamine (B109427) bridge, is foundational to its potential biological activities. ontosight.ai Investigations have primarily focused on the synthesis of the broader thienopyridine and aminopyridine scaffolds, developing methodologies that allow for the construction of these complex heterocyclic systems. mdpi.comresearchgate.net

The core structure of this compound is associated with several potential therapeutic effects. Studies on compounds with similar structural motifs suggest a range of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. ontosight.ai The 2-aminopyridine (B139424) moiety is a key pharmacophore found in various therapeutic agents and is known to be a valuable scaffold for inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), which is a target for treating neurological disorders. nih.govresearchgate.net Furthermore, the thieno[2,3-b]pyridine (B153569) class, structurally related to the target compound, has been explored for anti-proliferative activities and as ligands for adenosine (B11128) receptors, indicating a broad potential biological landscape. mdpi.comnih.gov

Key advancements can be summarized as:

Synthesis: Methodologies for the synthesis of thienopyridines and the coupling of thiophene and pyridine rings have been developed, providing a basis for producing this compound and its derivatives. ontosight.aimdpi.com

Structural Characterization: The fundamental structure of this compound is known, and techniques for characterizing similar molecules, including X-ray crystallography, have been established. nih.govresearchgate.net

Identified Potential: The compound is recognized as belonging to a class of molecules with significant therapeutic potential, particularly in the areas of neuroprotection and inflammation. ontosight.ai

Unresolved Challenges and Gaps in Current Knowledge Regarding this compound

Despite the promising structural alerts, dedicated research on this compound itself is limited. Much of the current understanding is extrapolated from studies on structurally related compounds rather than direct investigation of the title molecule. This leaves several critical gaps in our knowledge.

The most significant challenges include:

Limited Specific Biological Data: There is a notable lack of comprehensive studies focused specifically on the biological activity of this compound. While its potential is inferred from its chemical class, its actual efficacy and spectrum of activity remain unconfirmed. ontosight.ai

Mechanism of Action: For the potential neuroprotective, anti-inflammatory, or antimicrobial effects, the precise molecular mechanisms have not been elucidated for this compound. It is unknown which specific enzymes, receptors, or signaling pathways it modulates.

Pharmacokinetic Profile: There is a significant gap in the understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This information is crucial for assessing its viability as a drug candidate.

Structure-Activity Relationships (SAR): Detailed SAR studies have not been performed. It is unclear how modifications to the thiophene or pyridine rings, or the linker, would affect the compound's potency, selectivity, or pharmacological profile.

Optimized Synthesis: While general synthetic routes for related compounds exist, optimized, scalable, and cost-effective synthesis protocols specifically for this compound are not well-established. ontosight.ai

Projections for Future Research Endeavors on this compound and its Therapeutic Potential

The existing gaps in knowledge directly inform the most logical and pressing future research directions. The therapeutic potential of this compound can only be realized through a systematic and focused research effort.

Future research should be prioritized in the following areas:

Systematic Biological Screening: The compound should be subjected to a broad panel of biological assays to confirm and quantify its suspected neuroprotective, anti-inflammatory, and antimicrobial activities. Further screening against other relevant targets, such as kinases, adenosine receptors, and cancer cell lines, is also warranted based on findings for related structures. nih.govmdpi.comnih.gov

Mechanistic Studies: Upon identification of a confirmed biological activity, intensive research into the mechanism of action should be initiated. This would involve target identification and validation studies to understand how the compound exerts its effects at a molecular level.

Development of Structure-Activity Relationships (SAR): A library of analogues should be synthesized to explore the SAR. This would involve systematic modifications at various positions of the molecule to optimize potency and selectivity and to reduce potential off-target effects.

Pharmacokinetic and Toxicological Profiling: In silico and in vitro ADME/Tox studies are essential early steps to evaluate the compound's drug-likeness. Promising results would then need to be validated through in vivo studies.

Exploration of Novel Applications: Given the interest in thiophene-containing ligands for creating metallopolymers, the coordination chemistry of this compound could be explored as a novel research avenue. nih.govresearchgate.net

By addressing these unresolved questions, the scientific community can build a comprehensive understanding of this compound, paving the way for the potential development of a new class of therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.